molecular formula C21H16ClN3OS B7732314 (2E)-3-(2-chlorophenyl)-2-cyano-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide

(2E)-3-(2-chlorophenyl)-2-cyano-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide

Cat. No.: B7732314
M. Wt: 393.9 g/mol
InChI Key: ROVZRPKZVVQMKY-GZTJUZNOSA-N
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Description

(2E)-3-(2-chlorophenyl)-2-cyano-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide is a complex organic compound that features a cyano group, a chlorophenyl group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-chlorophenyl)-2-cyano-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the thiazole ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the cyano group: This step often involves the use of a cyanation reagent such as sodium cyanide or potassium cyanide.

    Coupling with the chlorophenyl group: This can be done through a nucleophilic substitution reaction.

    Formation of the final product: The final step involves the condensation of the intermediate products under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-chlorophenyl)-2-cyano-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium cyanide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes.

Medicine

In medicinal chemistry, (2E)-3-(2-chlorophenyl)-2-cyano-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2E)-3-(2-chlorophenyl)-2-cyano-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(2-bromophenyl)-2-cyano-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide
  • (2E)-3-(2-fluorophenyl)-2-cyano-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide
  • (2E)-3-(2-methylphenyl)-2-cyano-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide

Uniqueness

What sets (2E)-3-(2-chlorophenyl)-2-cyano-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide apart from similar compounds is its specific substitution pattern, which can lead to unique biological activities and chemical reactivity. The presence of the chlorophenyl group, in particular, can influence its interaction with biological targets and its overall stability.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-2-cyano-N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3OS/c1-14-5-4-6-15(9-14)10-18-13-24-21(27-18)25-20(26)17(12-23)11-16-7-2-3-8-19(16)22/h2-9,11,13H,10H2,1H3,(H,24,25,26)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROVZRPKZVVQMKY-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC2=CN=C(S2)NC(=O)C(=CC3=CC=CC=C3Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)CC2=CN=C(S2)NC(=O)/C(=C/C3=CC=CC=C3Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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